An In-depth Technical Guide to 2-Methyl-4-nitrophenylboronic Acid: Synthesis, Applications, and Safety
An In-depth Technical Guide to 2-Methyl-4-nitrophenylboronic Acid: Synthesis, Applications, and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Methyl-4-nitrophenylboronic acid, identified by its CAS number 1228829-54-6, is an increasingly important reagent in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a boronic acid moiety ortho to a methyl group and para to a nitro group, bestows upon it a distinct reactivity profile that makes it a valuable synthon for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in Suzuki-Miyaura cross-coupling reactions, and essential safety and handling information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Methyl-4-nitrophenylboronic acid is fundamental to its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1228829-54-6 | PubChem |
| Molecular Formula | C₇H₈BNO₄ | PubChem |
| Molecular Weight | 180.96 g/mol | PubChem |
| Appearance | Solid (form may vary) | Sigma-Aldrich |
| Storage Temperature | Inert atmosphere, 2-8°C | Sigma-Aldrich |
Synthesis of 2-Methyl-4-nitrophenylboronic Acid: A Detailed Protocol
The synthesis of 2-Methyl-4-nitrophenylboronic acid is most commonly achieved through the nitration of 2-methylphenylboronic acid. The presence of the methyl group, an ortho-, para-director, and the boronic acid group, a meta-director, leads to the preferential formation of the 4-nitro isomer under controlled conditions.
Causality of Experimental Choices
The choice of nitrating agent and reaction conditions is critical to maximize the yield of the desired product and minimize the formation of isomers and byproducts. A mixture of nitric acid and a suitable solvent is typically employed. The reaction temperature must be carefully controlled to prevent over-nitration and decomposition of the boronic acid.
Step-by-Step Synthesis Protocol
The following protocol is a representative method for the synthesis of 2-Methyl-4-nitrophenylboronic acid, adapted from established procedures for the nitration of phenylboronic acids.[1]
Materials:
-
2-Methylphenylboronic acid
-
Nitric acid (concentrated)
-
Chloroform (or other suitable solvent)
-
Methyl urea (catalyst)
-
Ice
-
Water (deionized)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylphenylboronic acid (1 equivalent) in chloroform.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a pre-cooled mixture of nitric acid (2 equivalents) and a catalytic amount of methyl urea to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-Methyl-4-nitrophenylboronic acid.
Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2] 2-Methyl-4-nitrophenylboronic acid serves as a versatile coupling partner in these reactions, providing access to a wide range of substituted biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs).[1][3][4][5][6][7]
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Example Protocol: Synthesis of 2-Methyl-4-nitro-4'-methoxybiphenyl
The following is a representative protocol for the Suzuki-Miyaura coupling of 2-Methyl-4-nitrophenylboronic acid with 4-bromoanisole.
Materials:
-
2-Methyl-4-nitrophenylboronic acid (1.2 equivalents)
-
4-Bromoanisole (1 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene/Water (4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 2-Methyl-4-nitrophenylboronic acid, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and add ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Materials Science
Boronic acids are recognized as privileged structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules.[8][9] The nitro group in 2-Methyl-4-nitrophenylboronic acid can be readily reduced to an amine, providing a handle for further functionalization and the synthesis of a diverse range of bioactive molecules.[8] While specific applications of this particular boronic acid in drug development are not extensively documented in publicly available literature, its structural motifs are of interest in the design of enzyme inhibitors and other therapeutic agents.
In materials science, nitrobiphenyl derivatives, accessible through Suzuki-Miyaura coupling with 2-Methyl-4-nitrophenylboronic acid, are precursors to materials with interesting electronic and photophysical properties. These can be explored for applications in organic electronics, including OLEDs.[1][10]
Safety and Handling
Contradictory information exists regarding the hazards of 2-Methyl-4-nitrophenylboronic acid. One supplier's Safety Data Sheet (SDS) states "No known hazard," while another indicates it is a hazardous substance with the following classifications:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Given this discrepancy, it is imperative to handle this compound with caution and assume it is hazardous.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]
Conclusion
2-Methyl-4-nitrophenylboronic acid is a valuable and versatile building block in modern organic chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable route to a variety of substituted biaryl compounds, which are important precursors in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in the laboratory.
References
- Google Patents. (n.d.). Synthetic method of 2-nitro phenyl boric acid. CN104788484A.
-
PubChem. (n.d.). 2-Methyl-4-nitrophenylboronic acid. Retrieved from [Link]
- Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405.
- AFG Bioscience LLC. (2016). Safety Data Sheet: 2-Methyl-4-nitrophenylboronic acid.
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MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-nitro phenyl boric acid. CN104788484B.
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SpringerLink. (2023). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 4‐nitrophenylboronic acid (4). Retrieved from [Link]
- SciELO México. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 304-308.
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ResearchGate. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Retrieved from [Link]
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PMC. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. Retrieved from [Link]
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